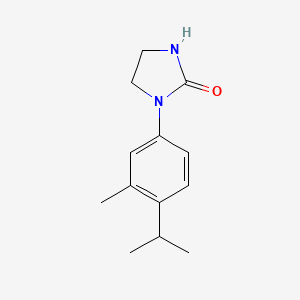
1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immune System Activation
1-(4-isopropyl-3-methylphenyl)tetrahydro-2H-imidazol-2-one, due to its structural resemblance with certain imidazoquinolinamines like imiquimod, might share similar immunomodulatory functions. Imiquimod activates the immune system by inducing cytokines such as interferon-alpha and interleukins, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This makes such compounds promising for treating various cutaneous diseases including genital warts, basal cell carcinoma, and psoriasis through topical applications. The mechanism relies on local stimulation and secretion of cytokines, highlighting its potential as a topical agent for skin disorders without inherent antiviral or antiproliferative activity in vitro (T. Syed, 2001).
Chemical and Biological Properties of Imidazole Derivatives
The synthesis and transformation of imidazole derivatives, including this compound, involve various chemical methods leading to compounds with significant chemical and biological properties. These properties are explored for their insecticidal, anti-blastic, sugar-lowering, and antihypertensive activities. The chemical versatility of imidazole derivatives allows for the development of molecules with diverse biological functions, making them valuable in pharmaceutical applications (E. Abdurakhmanova et al., 2018).
Pharmaceutical Development Potential
Thymol, chemically related to the imidazole scaffold, exemplifies the therapeutic potential of such compounds. With anti-inflammatory, antioxidant, and antihyperlipidemic effects, thymol serves as a model for developing pharmaceutical agents based on imidazole chemistry. The molecular mechanisms of thymol suggest that derivatives of imidazole, including this compound, may offer similar broad-spectrum therapeutic benefits against cardiovascular, neurological, and metabolic diseases (M. F. Nagoor Meeran et al., 2017).
Metal-Organic Frameworks and Nanofibers
The structural framework of imidazolate-based compounds, such as zeolite imidazolate frameworks (ZIFs), showcases their utility in material science, particularly in the synthesis of nanofibers through electrospinning. These materials possess unique physicochemical properties useful in various applications, including gas storage, separation, and catalysis. The incorporation of imidazolate and its derivatives into one-dimensional fibrous materials opens new research avenues in the development of advanced functional materials (S. S. Sankar et al., 2019).
Propiedades
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)12-5-4-11(8-10(12)3)15-7-6-14-13(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPXGBYQLLWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)

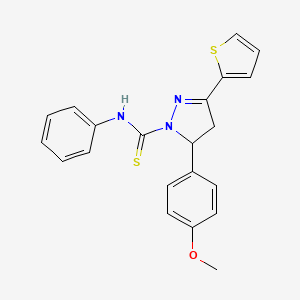
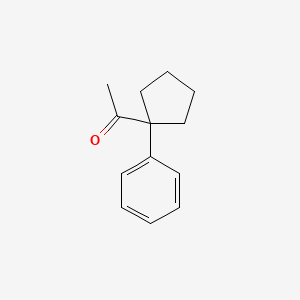
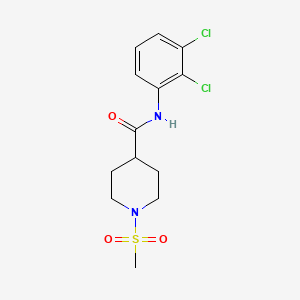
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)
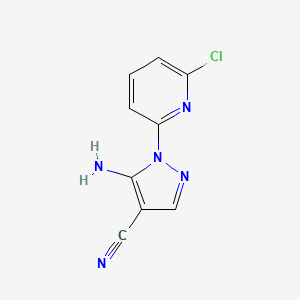
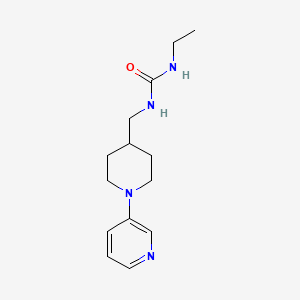
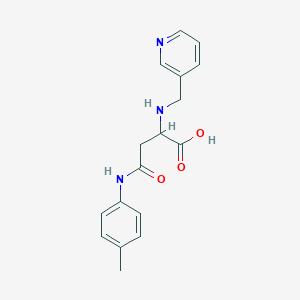
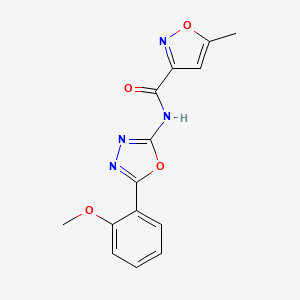
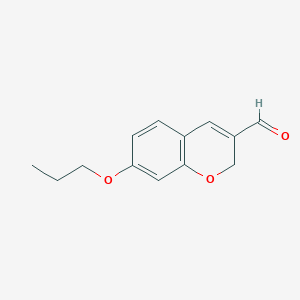
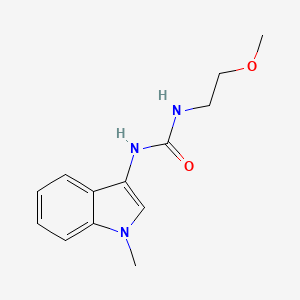
![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)

